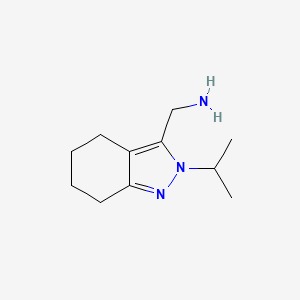
3-keto-5Beta-Abiraterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-keto-5Beta-Abiraterone involves multiple steps starting from abiraterone acetate. The process includes:
Hydrolysis of Abiraterone Acetate: Abiraterone acetate is hydrolyzed by esterases to form abiraterone.
Conversion to Δ4-Abiraterone: Abiraterone is then converted to Δ4-abiraterone by the enzyme 3Beta-hydroxysteroid dehydrogenase/Δ5-4 isomerase.
Formation of this compound: Finally, Δ4-abiraterone is reduced by 5Alpha-reductase to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to ensure the purity and yield of the final product. The use of specific catalysts and optimized reaction conditions is crucial to achieve high yields and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-keto-5Beta-Abiraterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form other metabolites.
Substitution: Various substitution reactions can occur at different positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities .
Applications De Recherche Scientifique
3-keto-5Beta-Abiraterone has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid metabolism and synthesis.
Biology: The compound is studied for its role in androgen metabolism and its effects on prostate cancer cells.
Medicine: It is investigated for its potential role in counteracting the effects of abiraterone acetate in prostate cancer treatment.
Industry: The compound is used in the development of new therapeutic agents targeting androgen pathways
Mécanisme D'action
3-keto-5Beta-Abiraterone exerts its effects by interacting with androgen receptors and other enzymes involved in steroid metabolism. It is known to stimulate prostate cancer progression by enhancing androgen receptor signaling. The compound is formed from abiraterone acetate through a series of enzymatic reactions involving esterases, 3Beta-hydroxysteroid dehydrogenase/Δ5-4 isomerase, and 5Alpha-reductase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Abiraterone Acetate: The parent compound used in prostate cancer treatment.
Δ4-Abiraterone: An intermediate in the metabolic pathway of abiraterone acetate.
Other Androgenic Steroids: Compounds with similar structures and biological activities.
Uniqueness
3-keto-5Beta-Abiraterone is unique due to its specific formation pathway and its role in counteracting the clinical effectiveness of abiraterone acetate. Its ability to stimulate prostate cancer progression makes it a compound of interest in the study of androgen metabolism and prostate cancer treatment .
Propriétés
Formule moléculaire |
C24H31NO |
|---|---|
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
(5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13,15,17,19,21-22H,5-6,8-12,14H2,1-2H3/t17-,19+,21+,22+,23+,24-/m1/s1 |
Clé InChI |
FKNZCFYWNHCQGE-IXSAPAIESA-N |
SMILES isomérique |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C |
SMILES canonique |
CC12CCC(=O)CC1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15293185.png)
![4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B15293194.png)




![(3-bromo-4-fluorophenyl)-[(5S)-3,3-difluoro-5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl]methanone](/img/structure/B15293239.png)

![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15293244.png)
![(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid](/img/structure/B15293252.png)
